Cas no 101207-50-5 (Methyl 3-Amino-3-(p-tolyl)propanoate Hydrochloride)
Methyl 3-Amino-3-(p-tolyl)propanoate Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride
- methyl 3-amino-3-(p-tolyl)propanoate hcl
- Methyl3-amino-3-(4-methylphenyl)propanoate HCl
- Methyl 3-amino-3-(p-tolyl)propanoate hydrochloride
- Z235351531
- methyl 3-amino-3-(4-methylphenyl)propanoate;hydrochloride
- methyl beta-amino-beta-(4-methylphenyl)propionate hydrochloride
- Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride, AldrichCPR
- Methyl 3-Amino-3-(p-tolyl)propanoate Hydrochloride
-
- MDL: MFCD09834089
- Inchi: 1S/C11H15NO2.ClH/c1-8-3-5-9(6-4-8)10(12)7-11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H
- InChI Key: VUDNJAZNBRXDQR-UHFFFAOYSA-N
- SMILES: Cl.O(C)C(CC(C1C=CC(C)=CC=1)N)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 186
- Topological Polar Surface Area: 52.3
Methyl 3-Amino-3-(p-tolyl)propanoate Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M334893-25mg |
Methyl 3-Amino-3-(p-tolyl)propanoate Hydrochloride |
101207-50-5 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M334893-50mg |
Methyl 3-Amino-3-(p-tolyl)propanoate Hydrochloride |
101207-50-5 | 50mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M334893-250mg |
Methyl 3-Amino-3-(p-tolyl)propanoate Hydrochloride |
101207-50-5 | 250mg |
$ 320.00 | 2022-06-03 | ||
| Enamine | EN300-23416-0.05g |
methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride |
101207-50-5 | 95% | 0.05g |
$51.0 | 2023-09-15 | |
| Enamine | EN300-23416-0.1g |
methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride |
101207-50-5 | 95% | 0.1g |
$77.0 | 2023-09-15 | |
| Enamine | EN300-23416-0.25g |
methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride |
101207-50-5 | 95% | 0.25g |
$109.0 | 2023-09-15 | |
| Enamine | EN300-23416-0.5g |
methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride |
101207-50-5 | 95% | 0.5g |
$172.0 | 2023-09-15 | |
| Enamine | EN300-23416-1.0g |
methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride |
101207-50-5 | 95% | 1.0g |
$240.0 | 2023-02-14 | |
| Enamine | EN300-23416-2.5g |
methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride |
101207-50-5 | 95% | 2.5g |
$391.0 | 2023-09-15 | |
| Enamine | EN300-23416-5.0g |
methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride |
101207-50-5 | 95% | 5.0g |
$700.0 | 2023-02-14 |
Methyl 3-Amino-3-(p-tolyl)propanoate Hydrochloride Related Literature
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on Methyl 3-Amino-3-(p-tolyl)propanoate Hydrochloride
Methyl 3-Amino-3-(p-tolyl)propanoate Hydrochloride: An Overview of a Versatile Compound (CAS No. 101207-50-5)
Methyl 3-Amino-3-(p-tolyl)propanoate Hydrochloride (CAS No. 101207-50-5) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride, is a derivative of amino acids and exhibits unique properties that make it a valuable candidate for various applications, including drug development and chemical synthesis.
The chemical structure of Methyl 3-Amino-3-(p-tolyl)propanoate Hydrochloride consists of a methyl ester group, an amino group, and a p-tolyl substituent. The presence of these functional groups imparts the compound with a combination of hydrophilic and hydrophobic properties, making it suitable for use in both aqueous and organic solvents. This dual solubility is particularly advantageous in pharmaceutical formulations, where the compound can be easily incorporated into various dosage forms.
Recent studies have highlighted the potential of Methyl 3-Amino-3-(p-tolyl)propanoate Hydrochloride in the development of novel therapeutic agents. One notable area of research is its use as a building block in the synthesis of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of peptides, and they have shown promise in treating a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. The amino group in Methyl 3-Amino-3-(p-tolyl)propanoate Hydrochloride can be readily modified to introduce additional functional groups, enhancing its bioactivity and selectivity.
In addition to its role in peptidomimetic synthesis, Methyl 3-Amino-3-(p-tolyl)propanoate Hydrochloride has been investigated for its potential as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are crucial in the production of enantiomerically pure compounds, which are essential for many pharmaceutical applications. The p-tolyl substituent in this compound provides a chiral center that can be used to control the stereochemistry of the final product, ensuring high enantiomeric excess (ee).
The pharmacological properties of Methyl 3-Amino-3-(p-tolyl)propanoate Hydrochloride have also been explored in preclinical studies. Research has shown that this compound exhibits moderate to high binding affinity for certain G protein-coupled receptors (GPCRs), which are important targets for drug discovery. GPCRs are involved in numerous physiological processes and are implicated in various diseases, making them attractive targets for therapeutic intervention. The ability of Methyl 3-Amino-3-(p-tolyl)propanoate Hydrochloride to modulate GPCR activity suggests its potential as a lead compound for developing new drugs.
Another area where Methyl 3-Amino-3-(p-tolyl)propanoate Hydrochloride has shown promise is in the field of enzyme inhibitors. Enzyme inhibitors are critical for regulating metabolic pathways and have therapeutic applications in conditions such as diabetes, cardiovascular diseases, and cancer. Studies have demonstrated that this compound can inhibit specific enzymes involved in these pathways, potentially leading to new treatment strategies.
The synthetic accessibility of Methyl 3-Amino-3-(p-tolyl)propanoate Hydrochloride is another factor contributing to its popularity among researchers. The compound can be synthesized through several well-established routes, including the reaction of methyl acrylate with p-toluidine followed by reduction and hydrolysis. These synthetic methods are scalable and can be adapted to produce large quantities of the compound for further research and development.
In conclusion, Methyl 3-Amino-3-(p-tolyl)propanoate Hydrochloride (CAS No. 101207-50-5) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique chemical structure, combined with its diverse applications, makes it an attractive candidate for further investigation and development. As research continues to uncover new properties and uses for this compound, it is likely to play an increasingly important role in the advancement of therapeutic agents and chemical synthesis techniques.
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